2-Methoxyacridine-9-carboxylic acid
Overview
Description
Scientific Research Applications
RNA Activation and Scission : One derivative, 9-amino-6-chloro-2-methoxyacridine, has been shown to effectively activate RNA phosphodiester linkages for selective RNA scission by lanthanide ions. This suggests potential applications in molecular biology and genetics (Kuzuya et al., 2002).
Drug-Protein Binding Studies : Certain derivatives like 9-(4′-carboxyanilino)-6-chloro-2-methoxyacridine have potential as fluorescence probes in drug-protein binding studies, which can be significant in pharmaceutical research (Ma, Hsu, & Luzzi, 1974).
Cell Imaging : Acridine-9-ylmethyl ester, another derivative, has shown promise as a biocompatible agent for cellular uptake and cell imaging, which is crucial in biomedical research (Jana et al., 2013).
Synthesis of Acridine-Peptide Libraries : A novel synthesis method for 9-anilinoacridine-4-carboxylic acid enables the generation of acridine-peptide libraries, aiding in the discovery of nucleic acid ligands (Carlson & Beal, 2000).
Antileukemic Activity : Carboxamides and derivatives of 9-anilinoacridine show high antileukemic activity, indicating their potential in cancer therapy (Denny & Cain, 1978).
Antiparasitic Properties : Derivatives like 7-substituted 9-chloro and 9-amino-2-methoxyacridines demonstrate strong antiparasitic properties against Leishmania infantum, targeting DNA metabolism (Di Giorgio et al., 2003).
DNA Base Recognition : Studies on hydrogen bonding in DNA base recognition have shown that 2-methoxy-6-chloro-9-aminoacridine derivatives exhibit sequence specificity and interaction with adjacent guanines (Gaugain et al., 1981).
properties
IUPAC Name |
2-methoxyacridine-9-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZOKVSIAUYBAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyacridine-9-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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